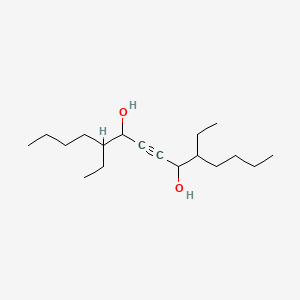![molecular formula C13H14INO B13760199 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features a phenyl group substituted with a 3-iodopropoxy group at the para position and a pyrrole ring. The presence of the iodine atom makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole typically involves the following steps:
Formation of 3-iodopropoxybenzene: This can be achieved by reacting 3-iodopropanol with 4-hydroxybenzene in the presence of a base such as potassium carbonate.
Pyrrole Formation: The 3-iodopropoxybenzene is then reacted with pyrrole under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include various oxidized forms of the phenyl ring.
Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole largely depends on its application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with proteins or nucleic acids, although specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(3-bromopropoxy)phenyl]-1H-Pyrrole: Similar structure but with a bromine atom instead of iodine.
1-[4-(3-chloropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a chlorine atom instead of iodine.
1-[4-(3-fluoropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts
Eigenschaften
Molekularformel |
C13H14INO |
|---|---|
Molekulargewicht |
327.16 g/mol |
IUPAC-Name |
1-[4-(3-iodopropoxy)phenyl]pyrrole |
InChI |
InChI=1S/C13H14INO/c14-8-3-11-16-13-6-4-12(5-7-13)15-9-1-2-10-15/h1-2,4-7,9-10H,3,8,11H2 |
InChI-Schlüssel |
LOMOAXGWOFOIMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


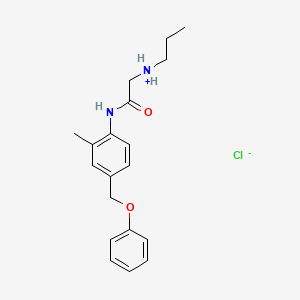
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
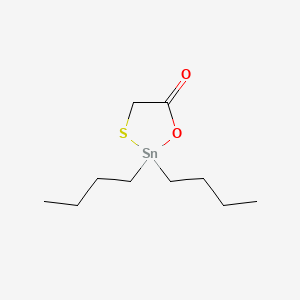
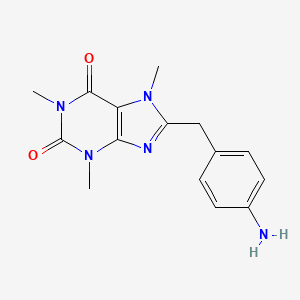
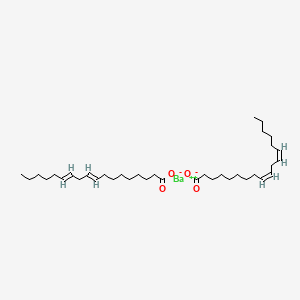
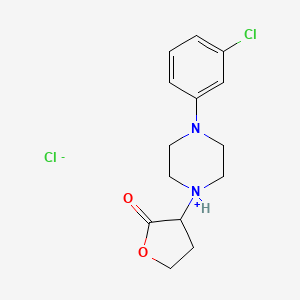


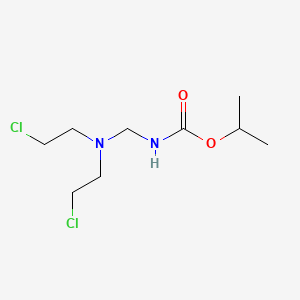
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)


